Ivabradine impurity 9
Overview
Description
Ivabradine impurity 9 is a degradation product of Ivabradine, a medication primarily used for the symptomatic treatment of chronic stable angina pectoris and heart failure. Ivabradine works by selectively inhibiting the “funny” current (If) in the sinoatrial node, thereby reducing the heart rate without affecting myocardial contractility or intracardiac conduction . Impurities like this compound are formed during the synthesis, storage, or degradation of the active pharmaceutical ingredient (API) and need to be monitored and controlled to ensure the safety and efficacy of the drug .
Preparation Methods
The preparation of Ivabradine impurity 9 involves specific synthetic routes and reaction conditions. One method involves the degradation of Ivabradine under stress conditions such as increased temperature, exposure to strong acids or bases, oxidation, and light . The industrial production of Ivabradine hydrochloride, which includes the removal of specific impurities like this compound, involves a series of purification steps to obtain a pure polymorph of Ivabradine hydrochloride .
Chemical Reactions Analysis
Ivabradine impurity 9 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of this compound.
Hydrolysis: Increased humidity can cause hydrolysis, leading to the formation of degradation products.
Isomerization: Changes in the molecular structure can occur under specific conditions, resulting in different isomers.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are various degradation products, including this compound .
Scientific Research Applications
Ivabradine impurity 9 has several scientific research applications:
Mechanism of Action
The mechanism of action of Ivabradine impurity 9 is not well-documented, as it is primarily a degradation product. understanding its formation and effects is crucial for ensuring the safety of Ivabradine as a medication. Ivabradine itself works by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node, reducing the heart rate .
Comparison with Similar Compounds
Ivabradine impurity 9 can be compared with other similar impurities formed during the degradation of Ivabradine. Some of these impurities include:
N-Demethyl Ivabradine: Another degradation product with similar formation pathways.
O-Desmethyl Ivabradine: Formed under similar stress conditions.
Dehydro Ivabradine: Another impurity formed during the synthesis and storage of Ivabradine.
This compound is unique due to its specific formation conditions and the need for stringent control during the production and storage of Ivabradine .
Properties
IUPAC Name |
ethyl N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(16)15-8-10-5-9-6-12(17-2)13(18-3)7-11(9)10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIGBWPQLXKDIU-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CC2=CC(=C(C=C12)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC[C@H]1CC2=CC(=C(C=C12)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134510 | |
Record name | Ethyl N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869856-10-0 | |
Record name | Ethyl N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869856-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (S)-((3,4-dimethoxybicyclo(4.2.0)octa-1(6),2,4-trien-7-yl)methyl)(methyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869856100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL (S)-((3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1(6),2,4-TRIEN-7-YL)METHYL)(METHYL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDJ3NQ9FH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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